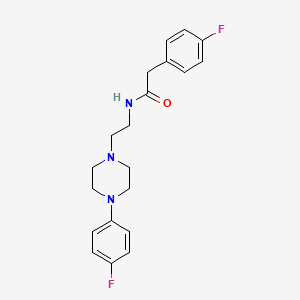

![molecular formula C20H19F2N3O3S2 B2937145 4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide CAS No. 905690-74-6](/img/structure/B2937145.png)

4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an azepane ring, a sulfonyl group, a benzamide group, and a difluorobenzo[d]thiazole group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride” are used in proteomics research . The synthesis of these types of compounds often involves complex organic reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. Unfortunately, specific structural information for this compound was not found .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Unfortunately, specific reaction information for this compound was not found .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, specific property information for this compound was not found .Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

Benzothiazole derivatives, including compounds with complex substituents such as the one , are of significant interest due to their diverse chemical properties and potential for further modification. The synthesis of these compounds often involves multi-step reactions, including condensation, alkylation, acylation, oxidation, and amidation processes. For instance, the synthesis of potent Central Nervous System (CNS) drugs from benzimidazoles, imidazothiazoles, and imidazoles demonstrates the versatility of azole compounds in generating pharmacologically active agents. These processes highlight the chemical robustness and adaptability of benzothiazole derivatives for various applications (Saganuwan, 2020).

Biological Activities and Therapeutic Potential

Benzothiazole derivatives have been shown to possess a wide range of biological activities, making them candidates for therapeutic applications. Their activities include antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects. Specifically, 2-arylbenzothiazoles have emerged as important pharmacophores in the development of antitumor agents, demonstrating the therapeutic potential of benzothiazole scaffolds in addressing various diseases and disorders. The structural simplicity and ease of synthesis of these compounds allow for the development of chemical libraries that could serve in the discovery of new chemical entities with potential market applications (Kamal et al., 2015).

Pharmacological Implications

The pharmacological significance of benzothiazole derivatives extends to their impact on neurotransmitters, ion channels, and potential chiral properties. These compounds can act via agonistic, antagonistic, mixed agonistic, and mixed antagonistic mechanisms, affecting depressant and stimulant activities. This broad spectrum of activity underscores the potential of benzothiazole derivatives in developing new CNS drugs, especially considering the increasing incidence of challenging CNS diseases (Saganuwan, 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O3S2/c21-14-11-16(22)18-17(12-14)29-20(23-18)24-19(26)13-5-7-15(8-6-13)30(27,28)25-9-3-1-2-4-10-25/h5-8,11-12H,1-4,9-10H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFIMDRVGMSBMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2937062.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2937063.png)

![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine](/img/structure/B2937067.png)

![(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/new.no-structure.jpg)

![2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2937069.png)

![3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2937072.png)

![N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea](/img/structure/B2937073.png)

![methyl7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylatehydrochloride](/img/structure/B2937075.png)

![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide](/img/structure/B2937076.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)

![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)

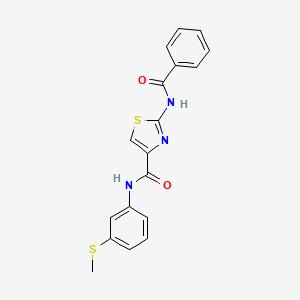

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2937085.png)